molecular formula C16H22N2O B2699432 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one CAS No. 1705135-96-1

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2699432
CAS No.: 1705135-96-1
M. Wt: 258.365
InChI Key: PUDARHIZYDNLID-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group, a phenyl ring, and a piperazine moiety, making it a valuable candidate for drug discovery and development, neurochemistry, and medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves several steps, typically starting with the formation of the piperazine ring followed by the introduction of the cyclopropyl and phenyl groups. Common synthetic routes include:

    Cyclization: Formation of the piperazine ring through cyclization reactions.

    Substitution: Introduction of the cyclopropyl and phenyl groups via substitution reactions.

    Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties.

Properties

IUPAC Name

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-16(19)18-11-10-17(14-8-9-14)12-15(18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDARHIZYDNLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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